Quinocide Hydrochloride
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Overview
Description
Quinocide Hydrochloride is a derivative of quinoline, specifically known as N1-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine hydrochloride. It is an antimalarial compound that has been extensively studied for its therapeutic potential. The compound is characterized by its molecular formula C15H21N3O.HCl and a molecular weight of 295.81 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinocide Hydrochloride typically involves the reaction of 6-methoxy-8-quinoline with 1,4-pentanediamine. The process includes several steps such as Michael condensation, formic ester removal, acyl chlorination, amidation, and carbonylation . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is achieved through a scalable process that ensures high yield and cost-effectiveness. The method involves the use of low-cost raw materials and straightforward reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Quinocide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Quinocide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Biology: The compound is studied for its antimalarial properties and its effects on biological systems.
Industry: The compound is utilized in the production of dyes and pigments due to its chemical stability and color properties
Mechanism of Action
The mechanism of action of Quinocide Hydrochloride involves its interaction with the DNA of the malaria parasite. The compound intercalates between the base pairs of the DNA, inhibiting transcription and translation processes. This leads to the disruption of the parasite’s metabolic activities and ultimately its death .
Comparison with Similar Compounds
Similar Compounds
Quinacrine: Another antimalarial compound with a similar mechanism of action.
Chloroquine: Widely used antimalarial drug with a different chemical structure but similar therapeutic effects.
Mepacrine: Used for treating giardiasis and cutaneous leishmaniasis
Uniqueness
Quinocide Hydrochloride is unique due to its specific molecular structure, which allows it to effectively intercalate with DNA and disrupt the parasite’s metabolic processes. Its high efficacy and low cost of production make it a valuable compound in the field of medicinal chemistry .
Properties
Molecular Formula |
C15H22ClN3O |
---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;1H |
InChI Key |
RSHUSJVSIARPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl |
Origin of Product |
United States |
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